(7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone
CAS No.: 1797906-42-3
Cat. No.: VC6613754
Molecular Formula: C21H20N2OS2
Molecular Weight: 380.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797906-42-3 |
|---|---|
| Molecular Formula | C21H20N2OS2 |
| Molecular Weight | 380.52 |
| IUPAC Name | (7-phenyl-1,4-thiazepan-4-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
| Standard InChI | InChI=1S/C21H20N2OS2/c24-21(18-15-26-20(22-18)17-9-5-2-6-10-17)23-12-11-19(25-14-13-23)16-7-3-1-4-8-16/h1-10,15,19H,11-14H2 |
| Standard InChI Key | WYQGUZAJYCUZKS-UHFFFAOYSA-N |
| SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
(7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone is a complex organic molecule featuring a thiazepane ring and a thiazole moiety. This compound belongs to the broader category of heterocyclic compounds, which are renowned for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C21H20N2OS, with a molecular weight of approximately 380.5 g/mol .
Synthesis
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to verify the structure and purity of the synthesized compound.
Biological Activities and Potential Applications
Research on related compounds suggests that thiazole and thiazepane derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These properties make (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone a promising candidate for further investigation in medicinal chemistry. The compound's unique structure allows it to interact with various biological targets, potentially leading to novel therapeutic agents.
Mechanism of Action
The mechanism of action for compounds like (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone typically involves binding to active sites on proteins or enzymes, leading to altered cellular functions. This interaction can result in a variety of biological effects, depending on the specific targets involved.
Research Findings and Future Directions
While specific studies focusing solely on (7-Phenyl-1,4-thiazepan-4-yl)(2-phenylthiazol-4-yl)methanone may be limited, research on related compounds provides valuable insights into its potential applications. Further studies are necessary to fully elucidate its biological activities and pharmacological properties, which could lead to the development of novel therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume